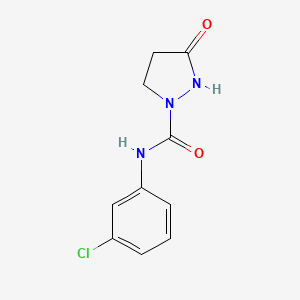

N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

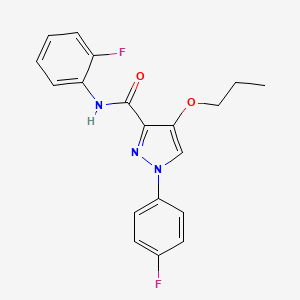

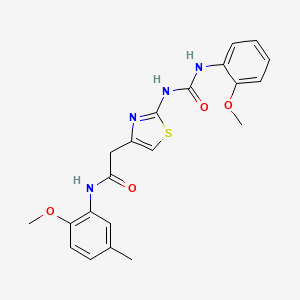

“N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” is a chemical compound with the molecular formula C12H9ClN2O . It is also known as Nicotinamide, N-(3-chlorophenyl)- .

Synthesis Analysis

The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Molecular Structure Analysis

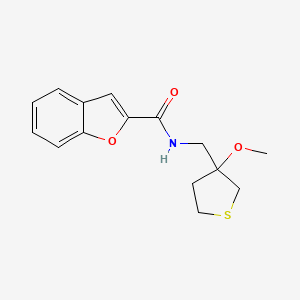

The molecular structure of “N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Carbamates, which are chemically similar to amides, are more reactive . They form polymers such as polyurethane resins . Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical And Chemical Properties Analysis

“N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” is a brown chunky solid . It is insoluble in water .Scientific Research Applications

Neuropharmacology and Neuromodulation

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide has potential implications in neuropharmacology. As a neuromodulator, it influences mood, cognition, and behavior. Its endogenous role involves regulating neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers explore its therapeutic applications, including mood disorder management and attention deficit hyperactivity disorder (ADHD) treatment .

Drug Discovery and Targeted Therapy

Chlorine atoms play a crucial role in natural products. Incorporating chlorine strategically into biologically active molecules enhances their biological activity. N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide’s chlorine moiety could be leveraged for targeted drug design .

Nitro Group as a Versatile Functional Group

The nitro group is versatile in medicinal chemistry. It contributes to a wide range of therapeutic agents, including antimicrobial drugs and cancer treatments. Researchers continue to explore its pharmacological effects, making it an exciting area for innovation .

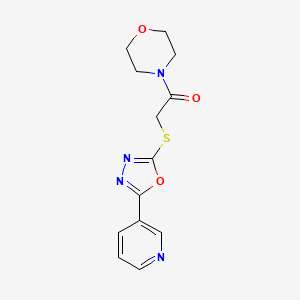

Click Chemistry and Triazole Linkages

The compound’s structure may allow for click chemistry-inspired syntheses. Triazole linkages, such as 1,2,3-triazole, have received attention in drug design. These linkages interact with biomolecular targets through H-bonding, π–π stacking, and dipole interactions, potentially enhancing drug efficacy .

Bio-Functional Hybrid Molecules

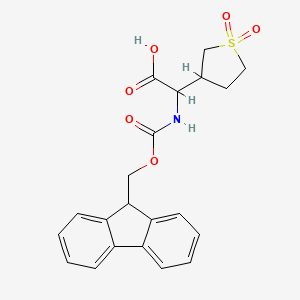

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide, synthesized from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, represents a bio-functional hybrid molecule. Its characterization via 1H, 13C NMR, UV, and mass spectral data provides insights into its properties .

Chromatography and Mass Spectrometry Applications

In practical applications, this compound may find use in chromatography or mass spectrometry. Researchers can explore its behavior in these analytical techniques .

Mechanism of Action

Target of Action

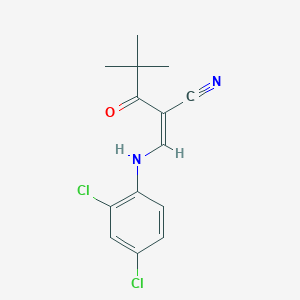

Similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation

Mode of Action

Cccp, a compound with a similar structure, acts as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore, causing the gradual destruction of living cells and death of the organism

Biochemical Pathways

Related compounds like cccp disrupt mitochondrial function, which can affect a wide range of biochemical pathways

Result of Action

Related compounds like cccp are known to cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This disrupts the ability of ATP synthase to function optimally, leading to cell death

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds

Safety and Hazards

properties

IUPAC Name |

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-7-2-1-3-8(6-7)12-10(16)14-5-4-9(15)13-14/h1-3,6H,4-5H2,(H,12,16)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETORTGCTZNZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2617993.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2618001.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)